

Lgh-447: A Potent Pan-Inhibitor of PIM Kinase Isoforms

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Compound of Interest

Compound Name: Lgh-447

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Abstract

Lgh-447, also known as PIM447, is a potent and selective, orally available pan-PIM kinase inhibitor.[1][2] It demonstrates significant activity against all three isoforms of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family: PIM1, PIM2, and PIM3.[1][2] These serine/threonine kinases are crucial downstream effectors in numerous cytokine and growth factor signaling pathways, playing a pivotal role in cell cycle progression, apoptosis inhibition, and cellular metabolism.[3][4] Overexpression of PIM kinases is a hallmark of various hematological malignancies and solid tumors, making them an attractive target for anticancer therapy.[4][5] This technical guide provides a comprehensive overview of the PIM kinase isoforms inhibited by **Lgh-447**, including quantitative inhibitory data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Quantitative Inhibition of PIM Kinase Isoforms by Lgh-447

Lgh-447 exhibits potent inhibitory activity against all three PIM kinase isoforms in the picomolar range. The inhibitory constants (K_i) highlight its pan-PIM inhibitory nature.

Kinase Isoform	Ki (pM)
PIM1	6[1][6][7]
PIM2	18[1][6][7]
PIM3	9[1][6][7]

In cellular assays, **Lgh-447** demonstrates cytotoxic effects across various multiple myeloma (MM) cell lines, with IC50 values ranging from the sub-micromolar to low micromolar range.

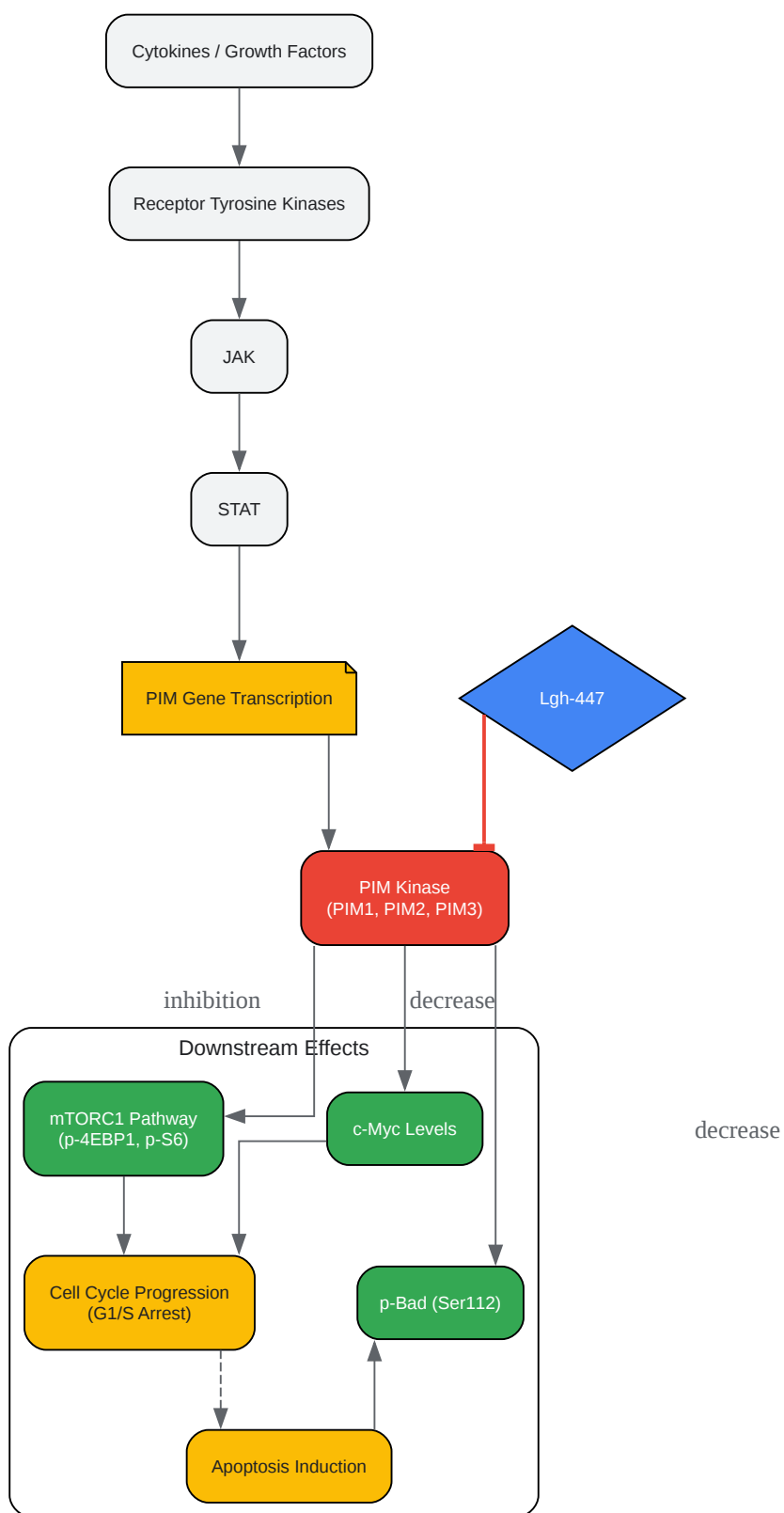
Multiple Myeloma Cell Line	IC50 (μM) at 48 hours	Sensitivity
MM1S	0.2 - 3.3[2][8]	High
MM1R	0.2 - 3.3[8]	High
RPMI-8226	0.2 - 3.3[2][8]	High
MM144	0.2 - 3.3[8]	High
U266	0.2 - 3.3[2][8]	High
NCI-H929	0.2 - 3.3[2][8]	High
OPM-2	>7[2][8]	Low
RPMI-LR5	>7[2][8]	Low
U266-Dox4	>7[8]	Low
U266-LR7	>7[8]	Low

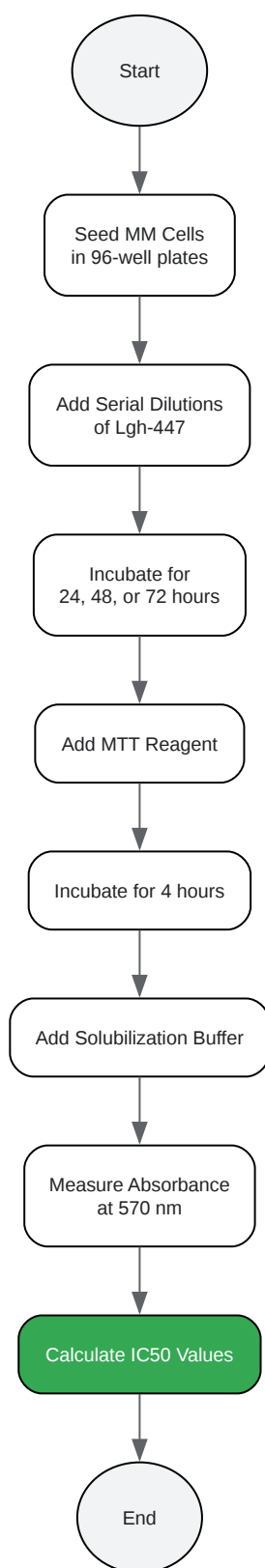
Lgh-447 also shows selectivity for PIM kinases over other kinases. For a panel of 68 diverse protein kinases, only PIM2 was significantly inhibited with an IC50 of <0.003 μM.[6] Other kinases like GSK3β, PKN1, and PKCτ were inhibited at significantly lower potencies, with IC50 values between 1 and 5 μM.[6][7]

PIM Kinase Signaling Pathways

PIM kinases are downstream of multiple signaling pathways, most notably the JAK/STAT pathway, which regulates their transcription.[4][9] Once expressed, PIM kinases are

constitutively active and regulate a multitude of downstream substrates involved in cell survival and proliferation.^[10] **Lgh-447**, by inhibiting PIM kinases, effectively blocks these downstream effects.





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